molecular formula C16H18ClNO2S2 B6541170 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1058184-76-1

2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541170
CAS No.: 1058184-76-1
M. Wt: 355.9 g/mol
InChI Key: CYOIKSGIBGUUMC-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group, a chloro group, and a cyclopentyl ring containing a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentyl ring. The sulfonamide group is then introduced through a sulfonation reaction, and the chloro group is added through a halogenation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The chloro group can be reduced to form a corresponding amine.

  • Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or halogenating agents like chlorine (Cl₂).

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines.

  • Substitution: : Nitrobenzene, chlorobenzene, etc.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other sulfonamide derivatives and thiophene-containing compounds. Similar compounds might include:

  • Sulfonamide antibiotics: : These compounds also contain sulfonamide groups and are used in medical applications.

  • Thiophene derivatives: : These compounds share the thiophene ring and are used in various chemical and biological applications.

The uniqueness of 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Properties

IUPAC Name

2-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c17-13-6-1-2-7-14(13)22(19,20)18-12-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOIKSGIBGUUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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